
Alogliptin Related Compound 29
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Alogliptin Related Compound 29 is a metabolite of Aloesin . It has a molecular formula of C23H29N5O4 and a molecular weight of 439.52 .
Synthesis Analysis
The synthesis of a novel analogue of Alogliptin, which could be similar to Alogliptin Related Compound 29, involves the condensation of two key intermediates. One of these intermediates is an amino-piperidine derivative bearing a spirocyclic ring on the piperidine moiety . The preparation of the aminopiperidine intermediate was carried out by constructing the cyclopropyl ring prior to assembling the piperidine ring .Molecular Structure Analysis
The molecular structure of Alogliptin Related Compound 29 is represented by the formula C23H29N5O4 .Chemical Reactions Analysis
The synthesis of a novel analogue of Alogliptin involves the condensation of two key intermediates . This suggests that the synthesis of Alogliptin Related Compound 29 might involve similar chemical reactions.科学的研究の応用
Overview of Alogliptin's Mechanism and Design
Alogliptin is a potent and selective inhibitor of the serine protease dipeptidyl peptidase IV (DPP-4). It has been developed through structure-based design and optimization, showing efficacy in reducing plasma DPP-4 activity and lowering blood glucose levels in animal models of diabetes (Feng et al., 2007).
Preclinical Development and Pharmacology
During preclinical development, alogliptin was shown to be effective in reducing glycosylated hemoglobin, plasma glucose, glucagon, and triglycerides levels in diabetic animal models, potentially improving β-cell function and increasing plasma insulin levels (Parsa & Pal, 2011).
Clinical Efficacy in Type 2 Diabetes
In clinical settings, alogliptin has demonstrated significant efficacy in treating type 2 diabetes, both as monotherapy and in combination with other antidiabetic agents. It has been shown to reduce hemoglobin A1c levels effectively in patients with type 2 diabetes (Christopher & Karim, 2009).
Neurovascular Protective Effects
Recent studies have indicated that alogliptin might have neurovascular protective effects. In a murine stroke model, alogliptin administration reduced cerebral infarction and helped maintain the integrity of the brain vascular system (Hao et al., 2019).
Potential Impact on Longevity and Health
Alogliptin has shown potential in extending lifespan and healthspan in obesity and overweight conditions. In mice models, long-term intervention with alogliptin led to increased insulin sensitivity and decreased organ pathology, suggesting its potential as a strategy for enhancing longevity (Zhu et al., 2019).
Cardiovascular Safety Profile
Alogliptin has been evaluated for cardiovascular safety, particularly in patients with type 2 diabetes who had recent acute coronary syndromes. It did not increase the rates of major adverse cardiovascular events compared to placebo (White et al., 2013).
Benefit-Risk Assessment
In terms of benefit-risk assessment, alogliptin has been found to be well-tolerated in patients with type 2 diabetes, including those with renal or hepatic impairment or at high risk of cardiovascular events. It presents a low risk of hypoglycemia and weight gain (Kaku et al., 2019).
Safety And Hazards
特性
CAS番号 |
1246610-74-1 |
|---|---|
製品名 |
Alogliptin Related Compound 29 |
分子式 |
C23H29N5O4 |
分子量 |
439.52 |
外観 |
Solid powder |
純度 |
> 95% |
数量 |
Milligrams-Grams |
同義語 |
Loxoprofen acid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



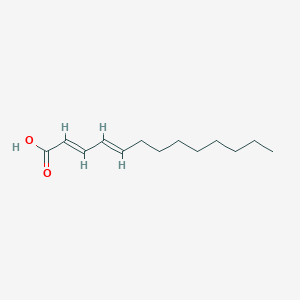
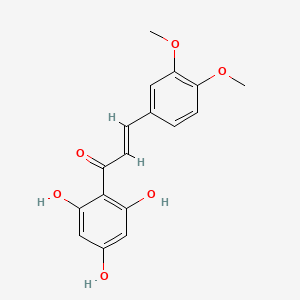
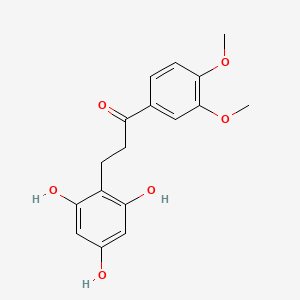
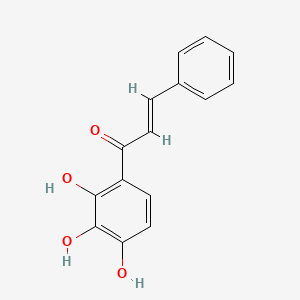
![3-(Benzo[d][1,3]dioxol-5-yl)-1-(2,4,6-trihydroxyphenyl)propan-1-one](/img/structure/B600759.png)
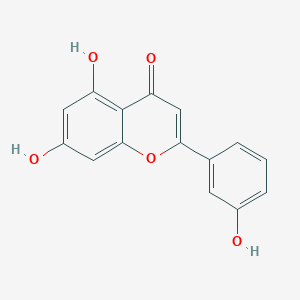
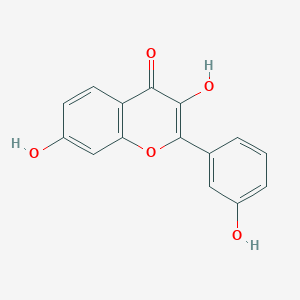

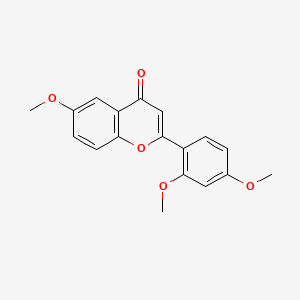
![(2R)-2-[(3S,5R,10S,13R,14R,17R)-3-Acetyloxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-enoic acid](/img/structure/B600769.png)
